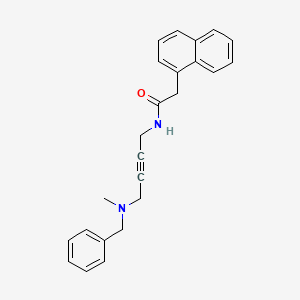

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide

CAS No.: 1396880-64-0

Cat. No.: VC5723143

Molecular Formula: C24H24N2O

Molecular Weight: 356.469

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396880-64-0 |

|---|---|

| Molecular Formula | C24H24N2O |

| Molecular Weight | 356.469 |

| IUPAC Name | N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-naphthalen-1-ylacetamide |

| Standard InChI | InChI=1S/C24H24N2O/c1-26(19-20-10-3-2-4-11-20)17-8-7-16-25-24(27)18-22-14-9-13-21-12-5-6-15-23(21)22/h2-6,9-15H,16-19H2,1H3,(H,25,27) |

| Standard InChI Key | PHBXNRFSAOKSGZ-UHFFFAOYSA-N |

| SMILES | CN(CC#CCNC(=O)CC1=CC=CC2=CC=CC=C21)CC3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide is C₂₅H₂₇N₃O, yielding a molecular weight of 385.51 g/mol. Key structural components include:

-

Naphthalen-1-yl group: A bicyclic aromatic system contributing to hydrophobicity and potential π-π interactions .

-

Acetamide backbone: Facilitates hydrogen bonding and metabolic stability .

-

Propargylamine side chain: The but-2-yn-1-yl linker introduces rigidity, while the benzyl(methyl)amino group enhances lipophilicity and modulates receptor binding .

Table 1: Comparative Molecular Data of Analogous Acetamides

Synthetic Strategies

Retrosynthetic Analysis

The compound can be synthesized via a multi-step approach:

-

Formation of 2-(naphthalen-1-yl)acetic acid: Friedel-Crafts acylation of naphthalene followed by hydrolysis.

-

Propargylamine synthesis: Reaction of 4-amino-1-butyne with benzylmethylamine via nucleophilic substitution .

-

Amide coupling: Condensation of the acetic acid derivative with the propargylamine using carbodiimide reagents (e.g., EDC/HOBt) .

Optimized Reaction Conditions

-

Coupling reaction: Conducted in anhydrous DMF at 0–5°C to minimize alkyne side reactions .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .

Table 2: Key Spectral Data for Intermediate Validation

| Intermediate | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| 2-(Naphthalen-1-yl)acetic acid | 1705 (C=O) | 3.75 (s, 2H, CH₂), 7.4–8.2 (m, 7H, ArH) |

| 4-(Benzyl(methyl)amino)but-2-yn-1-amine | 3300 (≡C-H) | 2.25 (t, 1H, ≡CH), 3.45 (s, 4H, N-CH₂) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

Infrared (IR) Spectroscopy

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

LogP: Predicted 3.2 ± 0.3 (high lipophilicity due to naphthalene and benzyl groups) .

-

Aqueous solubility: <0.1 mg/mL, necessitating formulation with co-solvents (e.g., DMSO) .

Thermal Stability

-

DSC/TGA: Decomposition onset at 220°C, indicating moderate thermal stability comparable to N-benzyl acetamides .

Hypothetical Biological Applications

Antimicrobial Activity

Structural analogs with naphthalene moieties exhibit activity against Gram-positive bacteria (MIC: 8–32 μg/mL) . The propargylamine group may enhance membrane penetration .

CNS Targeting

Propargylamine derivatives are known MAO-B inhibitors (e.g., rasagiline), suggesting potential neuroprotective applications .

Table 3: Bioactivity of Selected Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume